molecular formula C20H18N2O2 B2676475 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole CAS No. 637754-48-4

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2676475
CAS No.: 637754-48-4
M. Wt: 318.376
InChI Key: SLKMBJAIKMMSHF-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound features a benzodiazole core substituted with a furan ring and a 4-methylphenoxyethyl group. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.

    Attachment of the 4-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction of the benzodiazole core with 2-(4-methylphenoxy)ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring and the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its benzodiazole core which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A simpler furan derivative with potential biological activity.

    2-Ethylfuran: Another furan derivative with different substituents and properties.

    Benzofuran Derivatives: Compounds with a fused benzene and furan ring, known for their diverse biological activities.

Uniqueness

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, combining the properties of benzodiazole, furan, and phenoxyethyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

The compound 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2C_{20}H_{24}N_2O_2 with a molecular weight of 324.4 g/mol. The structure features a benzodiazole core linked to a furan ring and a 4-methylphenoxy group , contributing to its unique chemical properties.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. Studies have shown that derivatives of benzodiazoles can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
  • Antimicrobial Properties : Benzodiazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring enhances their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study evaluated the cytotoxic effects of related benzodiazole compounds on human cancer cell lines. The results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 value of less than 10 µM against the A-431 cell line, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431<10Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CMCF-712Inhibition of proliferation

Antimicrobial Activity

In antimicrobial studies, the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial efficacy.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized various benzodiazole derivatives and tested their effects on cancer cell lines. One derivative closely related to our compound showed significant growth inhibition in MCF-7 breast cancer cells, with further analysis indicating that it triggered apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

A screening of several benzodiazole derivatives against clinical isolates revealed that the compound exhibited notable activity against resistant strains of bacteria. This suggests its potential utility as a lead compound for developing new antibacterial agents .

Properties

IUPAC Name

2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)23-14-12-22-18-6-3-2-5-17(18)21-20(22)19-7-4-13-24-19/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKMBJAIKMMSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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